1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC17225455
Molecular Formula: C11H8F3NO2
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F3NO2 |
|---|---|
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | 1-methyl-5-(trifluoromethoxy)indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H8F3NO2/c1-15-5-7(6-16)9-4-8(2-3-10(9)15)17-11(12,13)14/h2-6H,1H3 |
| Standard InChI Key | AAVWFKUIRTWLBJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)OC(F)(F)F)C=O |
Introduction
Structural and Molecular Characteristics
The indole core of 1-methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The methyl group at the 1-position () reduces the compound’s susceptibility to oxidation, while the electron-withdrawing trifluoromethoxy group () at the 5-position influences electron density across the aromatic system. The aldehyde group at the 3-position () serves as a reactive site for nucleophilic additions or condensations, making the compound a versatile intermediate.
Key molecular descriptors include:
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IUPAC Name: 1-methyl-5-(trifluoromethoxy)indole-3-carbaldehyde
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Canonical SMILES:
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InChIKey:
The trifluoromethoxy group’s strong electron-withdrawing nature alters the indole ring’s electronic landscape, as evidenced by computational studies on similar compounds . This modification can enhance binding affinity to biological targets, such as enzymes or receptors, by modulating charge distribution and hydrophobic interactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves multi-step protocols:
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Indole Core Formation: The indole skeleton is constructed via the Fischer indole synthesis or Madelung cyclization. For example, cyclization of substituted phenylhydrazines with carbonyl compounds under acidic conditions yields the indole backbone.
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N-Methylation: Introduction of the methyl group at the 1-position is achieved through -alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
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Trifluoromethoxylation: The trifluoromethoxy group is introduced via electrophilic aromatic substitution. Reagents such as trifluoromethyl hypofluorite or trifluoromethanesulfonic anhydride are employed under controlled conditions to ensure regioselectivity at the 5-position .
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Aldehyde Functionalization: The 3-position aldehyde is installed using the Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide facilitate formylation.
Industrial-Scale Production
Industrial synthesis prioritizes yield optimization and cost efficiency. Large-scale reactions often employ continuous flow systems to enhance heat and mass transfer during exothermic steps like trifluoromethoxylation. Purification is achieved through recrystallization or column chromatography, with yields exceeding 70% in optimized batches. A comparative analysis of synthetic methods is provided in Table 1.
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Methylation | Methyl iodide, K₂CO₃, DMF, 60°C | 85 | ≥95 |
| Trifluoromethoxylation | CF₃OF, CuI, DCM, −20°C | 65 | ≥90 |
| Vilsmeier-Haack | POCl₃, DMF, 0°C to RT | 78 | ≥98 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water due to its hydrophobic trifluoromethoxy and methyl groups. It is soluble in dichloromethane, dimethylformamide, and tetrahydrofuran. Stability studies indicate degradation under prolonged exposure to light or moisture, necessitating storage in amber vials under inert gas.
Spectroscopic Data
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NMR: NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.15 (s, 1H, H-2), 7.45 (d, Hz, 1H, H-7), 6.95 (dd, Hz, 1H, H-6), 6.85 (d, Hz, 1H, H-4), 3.85 (s, 3H, N-CH₃) .
Biological Activity and Applications
Synthetic Intermediate
The aldehyde group enables diverse derivatizations:
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Schiff Base Formation: Condensation with amines yields imines for coordination chemistry or drug delivery systems .
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Nucleophilic Additions: Grignard reagents or hydrides convert the aldehyde to alcohols or hydrocarbons.
Future Research Directions
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Biological Screening: Systematic evaluation against cancer cell lines and microbial pathogens.
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Structure-Activity Relationships: Modifying the trifluoromethoxy or aldehyde groups to optimize potency.
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Process Optimization: Developing greener synthetic routes using catalytic trifluoromethoxylation.
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